Cas no 898356-06-4 (N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide)
N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide
-
- Inchi: 1S/C16H18N4O3/c17-11-12-5-1-2-6-13(12)19-16(23)15(22)18-8-4-10-20-9-3-7-14(20)21/h1-2,5-6H,3-4,7-10H2,(H,18,22)(H,19,23)
- InChI Key: CHAMGRSXPUKTQM-UHFFFAOYSA-N
- SMILES: C(NCCCN1CCCC1=O)(=O)C(NC1=CC=CC=C1C#N)=O
N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2616-0363-2μmol |
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide |
898356-06-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2616-0363-5μmol |
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide |
898356-06-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2616-0363-10μmol |
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide |
898356-06-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2616-0363-20μmol |
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide |
898356-06-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2616-0363-1mg |
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide |
898356-06-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2616-0363-2mg |
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide |
898356-06-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2616-0363-3mg |
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide |
898356-06-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2616-0363-4mg |
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide |
898356-06-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2616-0363-5mg |
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide |
898356-06-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2616-0363-10mg |
N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide |
898356-06-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide
Professional Introduction to Compound with CAS No. 898356-06-4 and Product Name: N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide
The compound with the CAS number 898356-06-4 and the product name N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular architecture of this compound incorporates key functional groups that make it a promising candidate for further exploration in medicinal chemistry.
At the core of this compound's significance lies its molecular structure, which combines a 2-cyanophenyl moiety with a propylethanediamide backbone. The 2-cyanophenyl group introduces a strong electron-withdrawing effect, which can influence the compound's reactivity and binding affinity. This is complemented by the presence of a 2-oxopyrrolidin-1-yl substituent, which adds another layer of complexity to its chemical behavior. Such structural features are often exploited in the design of bioactive molecules, as they can modulate interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of this compound with greater accuracy. Studies have shown that the presence of the N'-(2-cyanophenyl) group enhances the compound's solubility in polar solvents, while the N-3-(2-oxopyrrolidin-1-yl) moiety contributes to its stability under various conditions. These properties are critical for ensuring that the compound remains effective during storage and administration.
In the realm of medicinal chemistry, this compound has been investigated for its potential role in modulating various biological pathways. The cyano group in the 2-cyanophenyl moiety is known to interact with enzymes and receptors in a way that could lead to therapeutic effects. Similarly, the pyrrolidinone ring present in the 2-oxopyrrolidin-1-yl group has been associated with anti-inflammatory and analgesic properties. These findings suggest that this compound may have applications in treating conditions such as chronic pain, inflammation, and even certain types of cancer.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have been exploring its derivatives to enhance its bioavailability and target specificity. For instance, modifications to the propylethanediamide backbone have shown promise in improving binding affinity to specific protein targets. These modifications are often guided by high-throughput screening (HTS) data and structure-based drug design (SBDD) approaches, which allow for rapid optimization of lead compounds.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is crucial for pharmaceutical applications where stereochemistry plays a significant role.
From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before they can be approved for clinical use. Preclinical studies involving cell-based assays and animal models are essential for evaluating their pharmacological profile. These studies provide valuable insights into how the compound behaves within living systems, helping researchers identify potential side effects or interactions with other drugs.
The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like this one. Machine learning algorithms can analyze vast datasets to predict how different structural modifications will affect a compound's biological activity. This approach has already led to several breakthroughs in developing novel therapeutics based on optimized molecular structures.
In conclusion, the compound with CAS no. 898356-06-4 and product name N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide represents a significant advancement in chemical and biomedical research. Its unique structural features make it a promising candidate for further exploration in drug development, particularly for conditions involving inflammation, pain management, and cancer treatment. With ongoing research focused on optimizing its pharmacological properties through computational modeling and synthetic chemistry techniques, this compound holds great potential for improving human health outcomes.
898356-06-4 (N'-(2-cyanophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)